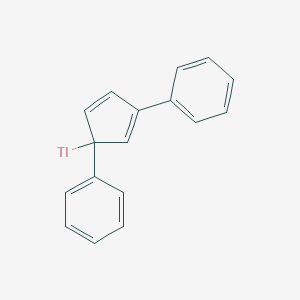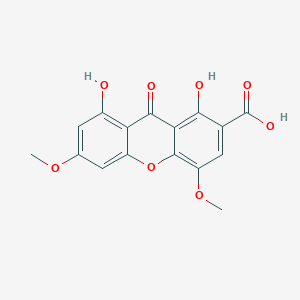
4-Bromo-2,6-dimethylphenol;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,6-dimethylphenol: 4-Bromo-2,6-xylenol ) is a chemical compound with the molecular formula C8H9BrO It belongs to the class of phenolic compounds and is characterized by the presence of a bromine atom and two methyl groups on the aromatic ring
Chemical Formula: BrCH(CH)OH
CAS Number: 2374-05-2
Synonyms: 4-Bromo-2,6-xylenol
Vorbereitungsmethoden
a. Synthesis: The synthesis of 4-Bromo-2,6-dimethylphenol involves bromination of 2,6-dimethylphenol. The reaction typically takes place in glacial acetic acid at a temperature of 15°C. The resulting compound serves as a microbicide in disinfectants .
b. Industrial Production: Industrial production methods may vary, but the synthetic route described above is commonly employed.
Analyse Chemischer Reaktionen
4-Bromo-2,6-dimethylphenol can undergo various chemical reactions, including:
Oxidation: It can be oxidized under appropriate conditions.
Substitution: The bromine atom can be substituted with other functional groups.
Reduction: Reduction reactions are possible, leading to different derivatives.
Bromination: Bromine (Br) in glacial acetic acid.
Substitution Reactions: Alkyl halides, nucleophiles.
Reduction: Sodium borohydride (NaBH), catalytic hydrogenation.
Major Products: The major products depend on the specific reaction conditions. For example, substitution reactions can yield various derivatives of 4-Bromo-2,6-dimethylphenol.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,6-dimethylphenol finds applications in several scientific fields:
Chemistry: Used as a preservative in coatings, slurries, and water treatment processes to control microbial fouling .
Biology: Investigated for its antimicrobial properties.
Industry: Used in various industrial processes.
Wirkmechanismus
The exact mechanism by which 4-Bromo-2,6-dimethylphenol exerts its effects depends on its specific application. It may involve interactions with cellular targets, enzymatic inhibition, or other biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
While 4-Bromo-2,6-dimethylphenol is unique due to its specific substitution pattern, similar compounds include other halogenated phenols and xylenols. These compounds may share some properties but differ in their substituents and reactivity.
Remember that 4-Bromo-2,6-dimethylphenol’s applications extend beyond its chemical structure, impacting various scientific domains
Eigenschaften
CAS-Nummer |
138966-56-0 |
|---|---|
Molekularformel |
C24H30Br3O7P |
Molekulargewicht |
701.2 g/mol |
IUPAC-Name |
4-bromo-2,6-dimethylphenol;phosphoric acid |
InChI |
InChI=1S/3C8H9BrO.H3O4P/c3*1-5-3-7(9)4-6(2)8(5)10;1-5(2,3)4/h3*3-4,10H,1-2H3;(H3,1,2,3,4) |
InChI-Schlüssel |
XUXRIVNNOZJYOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C)Br.CC1=CC(=CC(=C1O)C)Br.CC1=CC(=CC(=C1O)C)Br.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid](/img/structure/B14278848.png)




![N-[2-(4-Hydroxyphenyl)ethyl]-N'-octadecylurea](/img/structure/B14278879.png)



![Benzaldehyde, 2,2'-[9,10-anthracenediylbis(methyleneoxy)]bis-](/img/structure/B14278906.png)

![Spiro[2.3]hexane, 4-methylene-](/img/structure/B14278929.png)
![2-Propen-1-amine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14278933.png)
